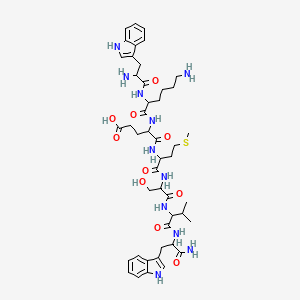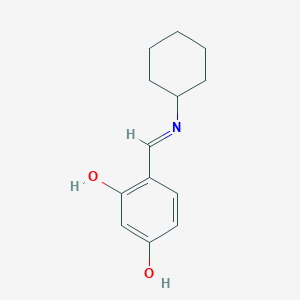
4-((Cyclohexylimino)methyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YKAs3003 is a novel potent inhibitor of pathogenic KAS III. This antimicrobial compound displays minimal inhibitory concentration (MIC) values in the range 128-256 microg/mL against various bacteria.
Wissenschaftliche Forschungsanwendungen
Solvent Effects on Molecular Aggregation : A study by Matwijczuk et al. (2016) in "The Journal of Physical Chemistry B" focused on the spectroscopic analysis of molecular aggregation in organic solvent solutions of compounds similar to 4-((Cyclohexylimino)methyl)benzene-1,3-diol. The research revealed that solvent type and concentration influence fluorescence emission and circular dichroism spectra, indicating aggregation processes in these compounds (Matwijczuk et al., 2016).
Synthesis and Biological Activity : Research by Karpińska et al. (2011) in "Archives of Pharmacal Research" described the one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, with a focus on their structure and cytotoxic activity against human cancer cell lines. This illustrates the potential of related compounds in cancer research (Karpińska et al., 2011).
Cd(II) and Cu(II) Complexes of Schiff Base Ligands : A study by Golcu et al. (2005) in "Inorganica Chimica Acta" discusses the synthesis of Schiff base ligands, including derivatives of benzene-1,3-diol, and their metal complexes. These complexes were explored for their antimicrobial activity and potential as chemiluminescence inhibitors (Golcu et al., 2005).
Characterization of Metal Complexes : Research conducted by Subbaraj et al. (2014) in the "Journal of Coordination Chemistry" involved the synthesis and characterization of metal complexes incorporating benzene-1,3-diol derivatives. These complexes were evaluated for their biological activity, showcasing the compound's utility in creating potential antimicrobial agents (Subbaraj et al., 2014).
Synthesis of (+)- and (–)-methyl shikimate : Johnson et al. (1993) in the "Journal of The Chemical Society-perkin Transactions 1" reported the transformation of benzene derivatives into methyl shikimate, highlighting an application in organic synthesis (Johnson et al., 1993).
Pervaporation through Polyimides : A study by Tanihara et al. (1994) in the "Journal of Membrane Science" investigated the pervaporation of organic liquid mixtures through membranes containing benzene derivatives. This demonstrates the role of such compounds in membrane technology (Tanihara et al., 1994).
Eigenschaften
CAS-Nummer |
329180-48-5 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.284 |
IUPAC-Name |
4-(cyclohexyliminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H17NO2/c15-12-7-6-10(13(16)8-12)9-14-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5H2 |
InChI-Schlüssel |
UGMBMYJAUTUEJB-NTEUORMPSA-N |
SMILES |
C1CCC(CC1)N=CC2=C(C=C(C=C2)O)O |
Aussehen |
White to off-white solid powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
YKAs3003; YKAs-3003; YKAs3003 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)

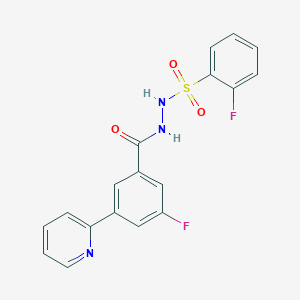
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)
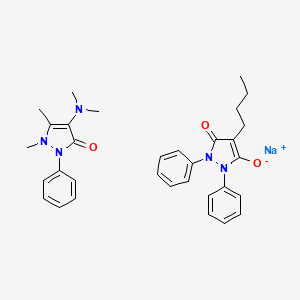
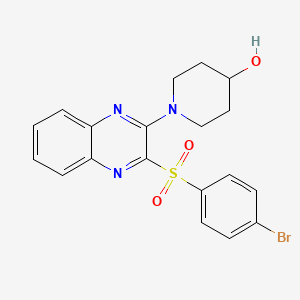
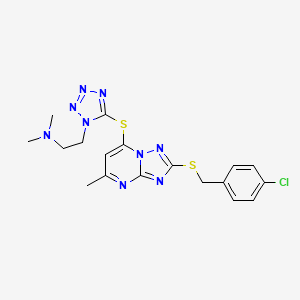
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
